![molecular formula C11H11NO B1469209 [3-(Furan-3-yl)phenyl]methanamin CAS No. 1116383-36-8](/img/structure/B1469209.png)
[3-(Furan-3-yl)phenyl]methanamin
Übersicht
Beschreibung
[3-(Furan-3-yl)phenyl]methanamine, also known as 3-FPM, is a phenylmethanamine derivative that is structurally related to amphetamine and other stimulant drugs. It is a synthetic stimulant drug that is used in scientific research and has been studied for its potential therapeutic uses. It is a central nervous system (CNS) stimulant that has been studied for its effects on cognition and behavior.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
[3-(Furan-3-yl)phenyl]methanamin: wird in der pharmazeutischen Prüfung als hochwertiger Referenzstandard verwendet . Referenzstandards sind entscheidend, um die Konsistenz und Zuverlässigkeit pharmazeutischer Produkte zu gewährleisten. Sie dienen als Referenz für die Qualitätskontrolle von Arzneimitteln und ermöglichen die Überprüfung der Identität, Reinheit und Wirksamkeit pharmazeutischer Substanzen.
Nachhaltige Chemie
Die Verbindung gehört zur Furan-Familie, die bedeutende Anwendungen in der nachhaltigen Chemie hat . Furane, die aus lignocellulosehaltiger Biomasse gewonnen werden, gelten als grüne chemische Rohstoffe. Sie werden zur Herstellung von Chemikalien verwendet, die nachhaltige und umweltfreundliche Alternativen zu Erdölchemikalien darstellen.
Antimikrobielle Forschung
Studien haben gezeigt, dass Derivate von Furanverbindungen antimikrobielle Aktivität aufweisen . Insbesondere wurde festgestellt, dass sie das Wachstum von hefeähnlichen Pilzen wie Candida albicans bei bestimmten Konzentrationen hemmen. Dies eröffnet Möglichkeiten für die Verwendung von this compound bei der Entwicklung neuer antimikrobieller Mittel.
Therapeutische Forschung
Furan-Derivate, einschließlich this compound, werden auf ihre therapeutischen Aspekte untersucht . Die Reaktivität dieser Verbindungen ermöglicht die Synthese verschiedener Derivate, die möglicherweise therapeutische Anwendungen in der Medizin haben könnten.
Energiesektor
Die Furan-Familie von Chemikalien, zu der auch this compound gehört, wird auch auf ihre Anwendungen im Energiesektor untersucht . Diese Verbindungen könnten bei der Herstellung von Biokraftstoffen und anderen erneuerbaren Energiequellen verwendet werden und so zu einer nachhaltigeren Energielandschaft beitragen.
Beschichtungen und Farben
Furan-Derivate werden bei der Formulierung von Beschichtungen und Farben verwendet . Sie können die Eigenschaften dieser Produkte verbessern, wie z. B. Haltbarkeit und Widerstandsfähigkeit gegen Umwelteinflüsse, und sie so für verschiedene Anwendungen besser geeignet machen.
Luft- und Raumfahrt sowie Automobilindustrie
Die Luft- und Raumfahrt sowie die Automobilindustrie profitieren von den fortschrittlichen Eigenschaften von Furan-Derivaten. This compound könnte verwendet werden, um die Leistung und Effizienz von Materialien zu verbessern, die in diesen Sektoren eingesetzt werden .
Wirkmechanismus
Target of Action
It is known that furan derivatives have a broad spectrum of biological activities . They have been employed as medicines in a number of distinct disease areas . Similarly, indole derivatives, which are structurally related to [3-(Furan-3-yl)phenyl]methanamine, bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Furan and indole derivatives, which are structurally related to [3-(furan-3-yl)phenyl]methanamine, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Biochemische Analyse
Biochemical Properties
[3-(Furan-3-yl)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific proteins .
Cellular Effects
The effects of [3-(Furan-3-yl)phenyl]methanamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the overall metabolism of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Furan-3-yl)phenyl]methanamine can change over time. The stability and degradation of the compound are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of [3-(Furan-3-yl)phenyl]methanamine vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
[3-(Furan-3-yl)phenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and behavior .
Transport and Distribution
The transport and distribution of [3-(Furan-3-yl)phenyl]methanamine within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, which help in its localization and accumulation within specific cellular compartments. These interactions are essential for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of [3-(Furan-3-yl)phenyl]methanamine is important for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and the nature of its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
[3-(furan-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYFRHFMKFGVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=COC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)
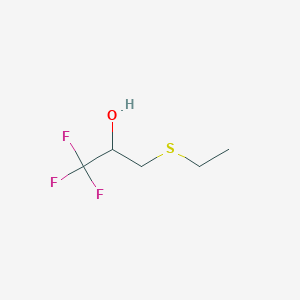


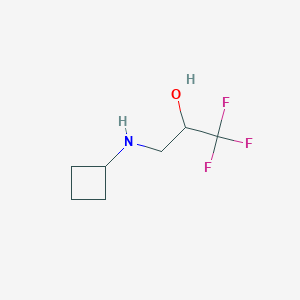

![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)
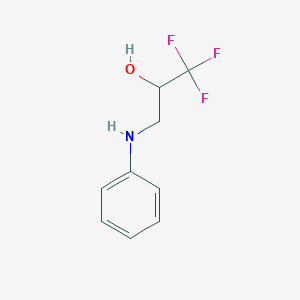
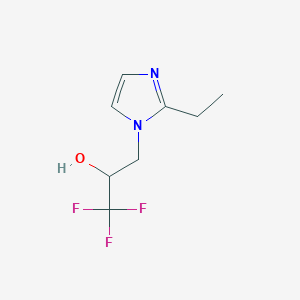
![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)
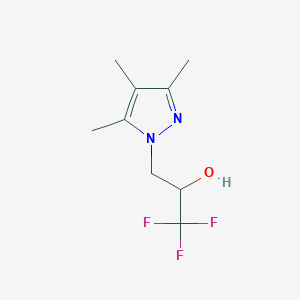
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)